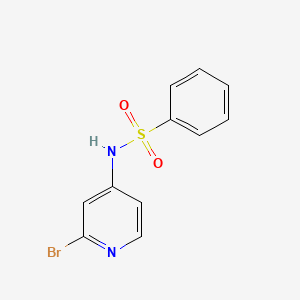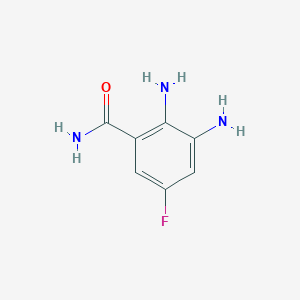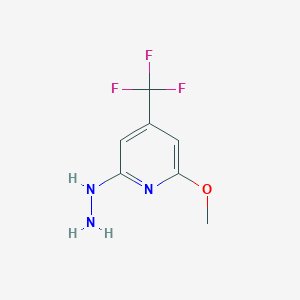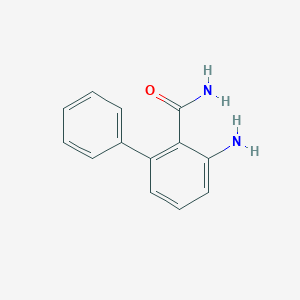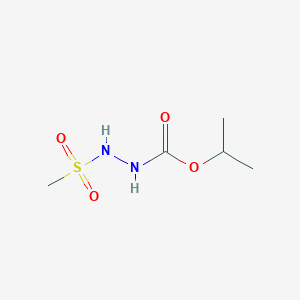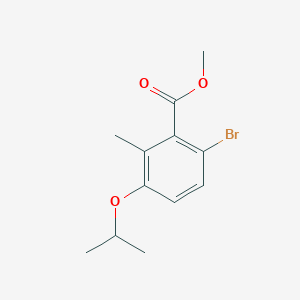![molecular formula C11H20O4 B8567617 4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol](/img/structure/B8567617.png)
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol is a chemical compound characterized by a spiroacetal structure. Spiroacetals are known for their presence in various natural products and their significant biological activity. This compound features a unique trioxaspiro ring system, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol typically involves the formation of the trioxaspiro ring system. One common method is the stereoselective synthesis from d-glucose, which involves multiple steps to achieve the desired configuration . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including the use of bulk packaging and specialized equipment to handle hygroscopic or air-sensitive materials . The production process is designed to maintain the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce corresponding ketones or aldehydes, while reduction reactions may yield alcohols or other reduced forms of the compound.
Scientific Research Applications
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential biological activity and interactions with various biomolecules. In medicine, it may be explored for its potential therapeutic properties, including its use as an antibiotic or anticancer agent . In industry, it is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The trioxaspiro ring system plays a crucial role in its biological activity, allowing it to interact with enzymes and receptors in the body. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol include other spiroacetals such as 1,6-dioxaspiro[4.5]decane and its derivatives. These compounds share the spiroacetal core structure but differ in the number and position of oxygen atoms and other substituents .
Uniqueness: The uniqueness of this compound lies in its trioxaspiro ring system, which provides distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of stability, reactivity, and biological activity .
Properties
Molecular Formula |
C11H20O4 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol |
InChI |
InChI=1S/C11H20O4/c12-5-2-1-3-10-9-13-6-4-11(10)14-7-8-15-11/h10,12H,1-9H2 |
InChI Key |
KFRZPPIBKXIFHI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C12OCCO2)CCCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
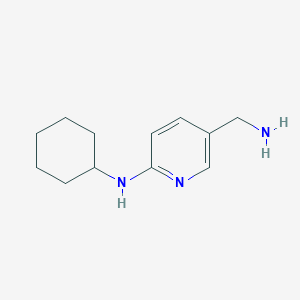
![6-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-1-ol](/img/structure/B8567544.png)
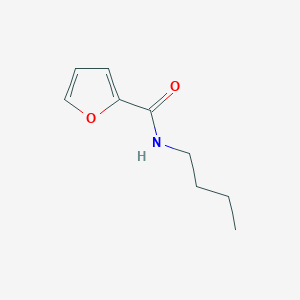
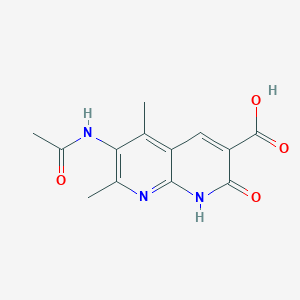
![[4-Bromo-5-(4-chlorobenzoyl)-1H-pyrrol-2-yl]acetonitrile](/img/structure/B8567571.png)
![Ethyl 2-[p-(hydroxymethyl)phenoxy]propionate](/img/structure/B8567594.png)
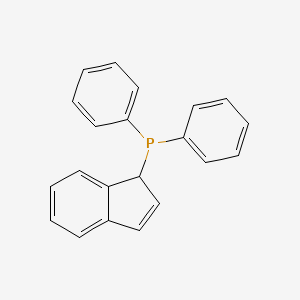
![3-Bromo-5-[3-(chloromethyl)-1,2,4-oxadiazol-5-YL]pyridine](/img/structure/B8567604.png)
